

Spectroscopic Profile of 1-Ethoxy-2-propanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Ethoxy-2-propanol

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Introduction

1-Ethoxy-2-propanol (also known as propylene glycol ethyl ether), with the chemical formula $C_5H_{12}O_2$, is a versatile solvent used in a variety of applications, including paints, coatings, and cleaning products.^{[1][2]} A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and safety assessment in research and industrial settings. This technical guide provides an in-depth overview of the expected Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for **1-Ethoxy-2-propanol**, along with detailed experimental protocols for acquiring such spectra.

Molecular Structure and Expected Spectroscopic Features

The structure of **1-Ethoxy-2-propanol** contains several key functional groups that give rise to characteristic spectroscopic signals: a secondary alcohol (-OH), an ether (C-O-C), and aliphatic C-H bonds. These features are the basis for the interpretation of its IR, NMR, and mass spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **1-Ethoxy-2-propanol** is expected to exhibit characteristic absorption bands corresponding to its alcohol, ether, and alkyl moieties.

Table 1: Expected Infrared Absorption Data for **1-Ethoxy-2-propanol**

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group	Intensity
3500–3200	O-H stretch (H-bonded)	Alcohol	Strong, Broad
3000–2850	C-H stretch	Alkane	Strong
1320–1000	C-O stretch	Alcohol, Ether	Strong
1470–1450	C-H bend	Alkane	Medium

Note: The data in this table are representative values for the functional groups present in **1-Ethoxy-2-propanol** and are based on established correlation tables.^{[3][4][5]} The exact peak positions and intensities can vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For **1-Ethoxy-2-propanol**, both ¹H and ¹³C NMR are instrumental in confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the different proton environments in the molecule. The chemical shift (δ) of each signal is influenced by the electronic environment of the protons.

Table 2: Expected ¹H NMR Spectroscopic Data for **1-Ethoxy-2-propanol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.8	Multiplet	1H	CH-OH
~3.4	Quartet	2H	O-CH ₂ -CH ₃
~3.2	Doublet	2H	O-CH ₂ -CH
~2.5	Singlet (broad)	1H	OH
~1.1	Doublet	3H	CH-CH ₃
~1.0	Triplet	3H	O-CH ₂ -CH ₃

Note: Predicted chemical shifts are based on standard values for similar chemical environments.[2][6] The multiplicity is predicted by the n+1 rule. The OH proton signal can be broad and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique carbon.

Table 3: Expected ¹³C NMR Spectroscopic Data for **1-Ethoxy-2-propanol**

Chemical Shift (δ , ppm)	Assignment
~75	O-CH ₂ -CH
~68	CH-OH
~66	O-CH ₂ -CH ₃
~20	CH-CH ₃
~15	O-CH ₂ -CH ₃

Note: Predicted chemical shifts are based on typical ranges for the given functional groups.[\[7\]](#)
[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. In the context of **1-Ethoxy-2-propanol**, Electron Impact (EI) ionization is a common method, which involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.

Table 4: Expected Mass Spectrometry Data for **1-Ethoxy-2-propanol** (Electron Impact)

m/z	Proposed Fragment Ion	Notes
104	$[\text{C}_5\text{H}_{12}\text{O}_2]^+$	Molecular Ion (M^+)
89	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical
75	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of an ethyl radical
59	$[\text{CH}_3\text{CH}(\text{OH})\text{CH}_2]^+$	Cleavage of the ether bond
45	$[\text{CH}_3\text{CH}_2\text{O}]^+$	Ethoxy fragment

Note: The fragmentation pattern is a prediction based on the stability of the resulting carbocations and radical species.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) The relative abundance of the fragments can provide further structural information.

Experimental Protocols

The following sections detail the general procedures for acquiring IR, NMR, and Mass Spectra for a liquid sample like **1-Ethoxy-2-propanol**.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

- Sample Preparation: For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[\[16\]](#) A single drop of **1-Ethoxy-2-propanol** is placed on the surface of one salt plate.[\[16\]](#) The second plate is then carefully placed on top to create a thin, uniform liquid film.[\[16\]](#)

- Instrument Setup: An FTIR spectrometer is used for analysis. A background spectrum of the empty sample holder is collected to account for atmospheric and instrumental contributions. [\[17\]](#)[\[18\]](#)
- Data Acquisition: The prepared salt plate "sandwich" is placed in the sample holder in the path of the IR beam. The spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio.[\[18\]](#)
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation:
 - Approximately 5-20 mg of **1-Ethoxy-2-propanol** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).[\[19\]](#)
 - The solution is transferred into a clean, dry 5 mm NMR tube.[\[20\]](#)[\[21\]](#) It is good practice to filter the solution through a small plug of glass wool or a Kimwipe in a pipette to remove any particulate matter.[\[20\]](#)[\[21\]](#)[\[22\]](#)
 - The tube is capped to prevent evaporation and contamination.[\[19\]](#)
- Instrument Setup:
 - The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
 - The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
 - The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.
- Data Acquisition:

- For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay, FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

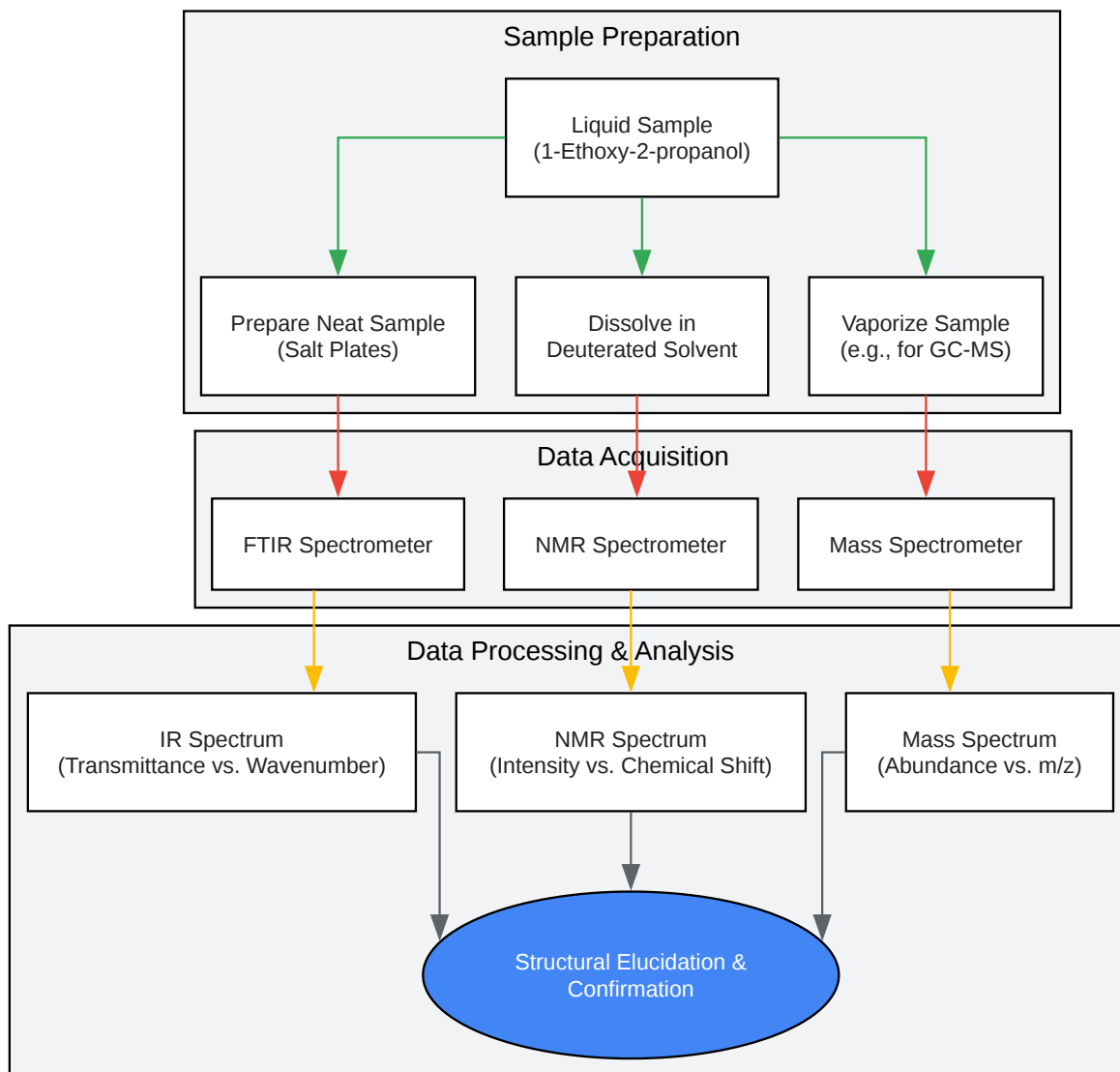
Mass Spectrometry (MS) Protocol (Electron Impact)

- Sample Introduction: Since **1-Ethoxy-2-propanol** is a volatile liquid, it can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.^{[23][24]} For GC-MS, the sample is first vaporized and separated from any impurities on a chromatographic column.^[24]
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).^{[23][25][26]} This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M^+).
- Mass Analysis: The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Ethoxy-2-propanol**.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for obtaining and interpreting spectroscopic data.

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